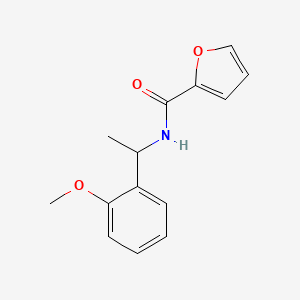

n-(1-(2-Methoxyphenyl)ethyl)furan-2-carboxamide

Description

Significance of Furan-Containing Scaffolds in Chemical Biology and Medicinal Chemistry

The furan (B31954) ring, a five-membered aromatic heterocycle containing one oxygen atom, is a cornerstone in medicinal chemistry and drug discovery. orientjchem.orgresearchgate.net Its unique electronic and steric properties often lead to favorable interactions with biological targets, enhancing the pharmacological profiles of drug candidates. orientjchem.orgresearchgate.net Furan scaffolds are present in a wide array of natural products and synthetic molecules, demonstrating a broad spectrum of biological activities. orientjchem.orgijabbr.comsemanticscholar.org

The significance of the furan moiety is underscored by its role in:

Bioisosterism: The furan ring can act as a bioisostere for phenyl rings, offering a different hydrophilic-lipophilic balance which can be crucial for optimizing a drug's pharmacokinetic properties. orientjchem.org

Enhanced Binding Affinity: The ether oxygen in the furan ring can act as a hydrogen bond acceptor, which can lead to stronger and more selective binding to biological targets. researchgate.netsemanticscholar.org

Metabolic Stability: The aromatic nature of the furan ring can contribute to the metabolic stability of a molecule. orientjchem.org

Diverse Biological Activities: Furan derivatives have been reported to possess a wide range of pharmacological effects, including antimicrobial, antiviral, anti-inflammatory, and anticancer properties. orientjchem.orgwisdomlib.org For instance, the well-known antibacterial agent Nitrofurantoin features a furan ring that is central to its mechanism of action. orientjchem.org

Overview of Structurally Related Carboxamide Compounds and Their Research Context

The carboxamide functional group is another privileged structure in medicinal chemistry, found in numerous approved drugs. Its ability to participate in hydrogen bonding allows for robust interactions with biological macromolecules such as enzymes and receptors. When combined with a furan scaffold, the resulting furan-2-carboxamide core becomes a versatile platform for the development of new therapeutic agents.

Research into furan-2-carboxamide derivatives has uncovered a multitude of biological activities. For example, various substituted furan-2-carboxamides have been investigated for their potential as:

Anticancer agents: Certain carbamothioyl-furan-2-carboxamide derivatives have shown significant activity against various human cancer cell lines. mdpi.com

Antimicrobial agents: Furan-2-carboxamides have demonstrated notable antibacterial and antifungal activities. mdpi.com Some derivatives have also been explored for their antibiofilm properties against pathogenic bacteria like Pseudomonas aeruginosa. nih.govresearchgate.net

Neuroprotective agents: Benzofuran-2-carboxamide derivatives have been synthesized and evaluated for their neuroprotective and antioxidant activities. nih.gov

The following table summarizes the observed biological activities of several furan-2-carboxamide derivatives, highlighting the therapeutic potential of this class of compounds.

| Compound Class | Biological Activity | Reference |

| Carbamothioyl-furan-2-carboxamides | Anticancer, Antimicrobial | mdpi.com |

| Benzofuran-2-carboxamides | Neuroprotective, Antioxidant | nih.gov |

| N-substituted quinoxaline-2-carboxamides | Antimycobacterial | mdpi.com |

| General Furan-2-carboxamides | Antibiofilm | nih.govresearchgate.net |

Rationale for the Investigation of N-(1-(2-Methoxyphenyl)ethyl)furan-2-carboxamide

The rationale for the specific investigation of this compound stems from the principle of molecular hybridization, a drug design strategy that combines two or more pharmacophores to create a new molecule with potentially enhanced affinity, selectivity, or a modified biological activity profile.

In this case, the compound brings together:

The Furan-2-carboxamide scaffold: As discussed, this moiety is associated with a wide range of pharmacological activities.

The 1-(2-Methoxyphenyl)ethyl group: The phenethylamine backbone is a well-established structural motif in neuropharmacology, present in many neurotransmitters and psychoactive drugs. The methoxy (B1213986) substitution on the phenyl ring can influence the molecule's lipophilicity and its interaction with specific receptors.

The combination of these two fragments in this compound suggests the potential for novel biological activities, particularly in areas where both furan-carboxamides and phenethylamines have shown promise, such as in the development of antimicrobial, anticancer, or neuroactive agents. The synthesis of such a hybrid molecule is a logical step in the exploration of new chemical space for therapeutic applications. mdpi.commdpi.com

Research Objectives and Scope for this compound

Given the lack of specific published research on this compound, a prospective research plan would be necessary to elucidate its chemical and biological properties.

Primary Research Objectives would include:

Chemical Synthesis and Characterization:

To develop and optimize a synthetic route for this compound. A common method would involve the amide coupling of furan-2-carbonyl chloride with 1-(2-methoxyphenyl)ethanamine. mdpi.commdpi.com

To fully characterize the synthesized compound using modern analytical techniques such as NMR spectroscopy (¹H and ¹³C), mass spectrometry, and infrared spectroscopy to confirm its structure and purity. mdpi.com

Biological Screening:

To conduct a broad in vitro screening of the compound to identify potential biological activities. Based on the activities of related compounds, this screening could include:

Antimicrobial assays against a panel of pathogenic bacteria and fungi.

Cytotoxicity assays against various cancer cell lines.

Neuroprotective assays to evaluate its potential effect against neurotoxic insults.

Enzyme inhibition assays for targets relevant to diseases such as inflammation or neurodegeneration.

Scope of the Research:

The initial scope of the investigation would be focused on the synthesis and in vitro evaluation of the compound. Positive results from these initial screenings would then warrant further, more focused studies, including mechanism of action studies, in vivo efficacy testing in animal models, and structure-activity relationship (SAR) studies to optimize the lead compound.

Properties

IUPAC Name |

N-[1-(2-methoxyphenyl)ethyl]furan-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15NO3/c1-10(11-6-3-4-7-12(11)17-2)15-14(16)13-8-5-9-18-13/h3-10H,1-2H3,(H,15,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FZUSZVOFQIZJFW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=CC=C1OC)NC(=O)C2=CC=CO2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

245.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Transformations of N 1 2 Methoxyphenyl Ethyl Furan 2 Carboxamide

Established Synthetic Routes for Furan-2-Carboxamide Core Structures

The furan-2-carboxamide scaffold is a common motif in medicinal chemistry. Its synthesis is typically achieved through robust and versatile methods, primarily involving amide bond formation and coupling reactions.

Amide Bond Formation Strategies

The creation of the amide bond is the crucial step in synthesizing furan-2-carboxamides. This is generally accomplished by coupling furan-2-carboxylic acid, or an activated derivative, with an appropriate amine.

One of the most direct methods involves the acylation of an amine with furan-2-carbonyl chloride . This reaction, often performed in the presence of a base like triethylamine in a solvent such as dichloromethane, proceeds efficiently to yield the desired amide.

Alternatively, coupling reagents are widely employed to facilitate the reaction between furan-2-carboxylic acid and an amine. These reagents activate the carboxylic acid, making it susceptible to nucleophilic attack by the amine. Common coupling agents include carbodiimides like dicyclohexylcarbodiimide (DCC), diisopropylcarbodiimide (DIC), and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) researchgate.netpeptide.com. The efficiency of these reactions can be enhanced, and side reactions like racemization can be minimized, by using additives such as 1-hydroxybenzotriazole (HOBt) peptide.com.

Other effective coupling reagents include uronium/aminium salts like HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) and TBTU, which are known for rapid and clean conversions peptide.com. Another strategy involves the activation of furan-2-carboxylic acid with 1,1'-carbonyldiimidazole (B1668759) (CDI), which forms a reactive acylimidazole intermediate that subsequently reacts with the amine nih.gov. This method was utilized in the synthesis of various furan-2-carboxamide derivatives, often by heating the components in a solvent like tetrahydrofuran (THF) nih.govresearchgate.net.

Table 1: Comparison of Common Amide Bond Formation Strategies

| Method | Activating/Coupling Agent | Typical Conditions | Advantages | Disadvantages |

|---|---|---|---|---|

| Acid Chloride | Thionyl chloride (SOCl₂) or Oxalyl chloride ((COCl)₂) | Amine, base (e.g., Et₃N), DCM, 0°C to RT | High reactivity, good yields | Acid chloride can be moisture-sensitive |

| Carbodiimide Coupling | EDC, DCC, DIC | Amine, ± HOBt, DMAP, DCM or DMF, 0°C to RT | Mild conditions, widely applicable | Byproduct removal can be difficult (e.g., DCU) |

| Uronium/Aminium Salt Coupling | HBTU, HATU, TBTU | Amine, base (e.g., DIPEA), DMF or NMP | Fast reaction times, high yields, low racemization | Higher cost of reagents |

| CDI Activation | 1,1'-Carbonyldiimidazole (CDI) | Amine, THF, 45°C | Simple procedure, neutral byproducts | Can require heating, longer reaction times |

| N-Hydroxysuccinimide Ester | Furan-2-carboxylic acid N-hydroxysuccinimide ester | Amine, aprotic solvent | Forms stable, isolable active esters | Two-step process (ester formation then amidation) |

Coupling Reactions and Optimized Procedures

Beyond the formation of the amide bond itself, cross-coupling reactions are instrumental in creating diverse libraries of furan-2-carboxamide derivatives. The Suzuki-Miyaura cross-coupling reaction is a powerful tool for forming carbon-carbon bonds, often used to functionalize the furan (B31954) ring or attached aromatic systems boisestate.edu.

Optimization of Suzuki-Miyaura reactions for furan-containing substrates typically involves careful selection of a palladium catalyst (e.g., palladium acetate), a base (e.g., sodium carbonate), and a solvent system (e.g., a mixture of water and DMF) boisestate.edu. Recent advancements have seen the use of machine learning and automated high-throughput screening to rapidly determine the optimal conditions—including catalyst, base, solvent, and temperature—to maximize yields across a broad range of substrates chemistryviews.orgrsc.org. Such optimized procedures are crucial for the efficient synthesis of complex molecules for medicinal applications boisestate.edu.

Microwave-assisted synthesis has also emerged as an effective method for accelerating amide bond formation, significantly reducing reaction times while often improving yields researchgate.net. The optimization of these procedures involves adjusting the temperature, reaction time, and the molar ratios of substrates and coupling reagents researchgate.net.

Synthesis of N-(1-(2-Methoxyphenyl)ethyl)furan-2-carboxamide

The synthesis of the title compound, this compound, can be achieved by applying the general amide bond formation strategies to the specific precursors: furan-2-carboxylic acid (or its acyl chloride) and 1-(2-methoxyphenyl)ethanamine.

A plausible and direct synthetic route involves the reaction of furan-2-carbonyl chloride with 1-(2-methoxyphenyl)ethanamine . This reaction would typically be carried out in an aprotic solvent like dichloromethane (DCM) in the presence of a tertiary amine base, such as triethylamine, to neutralize the hydrochloric acid byproduct.

Alternatively, a coupling agent-mediated reaction between furan-2-carboxylic acid and 1-(2-methoxyphenyl)ethanamine provides another robust route. Using a reagent like EDC with HOBt in DMF or DCM would facilitate the formation of the amide bond under mild conditions.

Optimization of Reaction Conditions for Enhanced Yield and Purity

To maximize the yield and purity of this compound, several reaction parameters can be optimized.

Solvent: The choice of solvent is critical. Dichloromethane (DCM) and tetrahydrofuran (THF) are commonly used for amide coupling reactions nih.gov. The solubility of the starting materials and the final product will dictate the optimal choice.

Base: When using an acid chloride, a non-nucleophilic base like triethylamine or diisopropylethylamine (DIPEA) is essential to scavenge the generated acid. The amount of base is typically used in slight excess (e.g., 1.1–1.5 equivalents).

Temperature and Reaction Time: Many amide coupling reactions proceed efficiently at room temperature within a few hours nih.gov. However, for less reactive substrates, gentle heating (e.g., 45-60°C) may be necessary to drive the reaction to completion nih.govnih.gov. Reaction progress should be monitored by techniques like Thin Layer Chromatography (TLC) to determine the optimal reaction time.

Order of Addition: In coupling reactions, pre-activating the carboxylic acid with the coupling reagent for a short period before adding the amine can often improve yields and minimize side reactions nih.gov.

Isolation and Purification Techniques

After the reaction is complete, a standard aqueous workup is typically performed. This involves washing the organic reaction mixture sequentially with a dilute acid (e.g., 1M HCl) to remove excess amine and base, followed by a dilute base (e.g., saturated NaHCO₃ solution) to remove unreacted carboxylic acid and acidic byproducts nih.gov.

The final purification of the crude amide product is most commonly achieved through one of the following methods:

Flash Column Chromatography: This is a highly effective technique for separating the desired product from impurities and reaction byproducts. A silica gel stationary phase is typically used with a solvent system gradient, often a mixture of a nonpolar solvent like hexane and a more polar solvent like ethyl acetate nih.gov.

Recrystallization: If the product is a solid, recrystallization from a suitable solvent system can be an excellent method for achieving high purity researchgate.net. Solvents like ethanol, acetonitrile (B52724), or 1,4-dioxane are often effective for purifying amides researchgate.net. This method is advantageous as it can be more scalable and less tedious than chromatography researchgate.net.

Filtration: In cases where byproducts are insoluble (e.g., dicyclohexylurea from DCC coupling), they can be simply removed by filtration peptide.com. Sometimes, impurities can be precipitated and filtered off, or the product itself can be induced to crystallize from the reaction mixture.

Stereoselective Synthesis Approaches for Chiral this compound and its Analogues

The target molecule possesses a chiral center at the carbon atom adjacent to the nitrogen. Therefore, it exists as a pair of enantiomers. The synthesis of a single enantiomer (enantiopure compound) requires a stereoselective approach.

The most straightforward strategy to obtain an enantiomerically pure product is to start with an enantiomerically pure amine precursor, such as (S)-1-(2-methoxyphenyl)ethanamine or (R)-1-(2-methoxyphenyl)ethanamine scbt.comuni.lu. Since the amide formation reaction does not typically affect the stereocenter of the amine, using a pure enantiomer of the amine will directly lead to the corresponding pure enantiomer of the final amide product.

Obtaining the enantiopure amine can be accomplished through two primary methods:

Asymmetric Synthesis: This involves synthesizing the amine from an achiral precursor using a chiral catalyst or a chiral auxiliary to induce stereoselectivity. For instance, chiral N-sulfinyl imines can be used as intermediates to synthesize chiral amines with high stereoselectivity tcichemicals.com.

Chiral Resolution: This is a common and well-established industrial method where a racemic mixture of the amine is separated into its constituent enantiomers wikipedia.org. This is typically done by reacting the racemic amine with a chiral resolving agent (e.g., a chiral carboxylic acid like tartaric acid or mandelic acid) to form a pair of diastereomeric salts wikipedia.orgonyxipca.com. These diastereomers have different physical properties, such as solubility, allowing them to be separated by fractional crystallization wikipedia.org. After separation, the desired amine enantiomer is recovered by neutralizing the salt. This process may require screening multiple resolving agents and solvent systems to identify optimal conditions for separation onyxipca.com.

Chemical Modifications and Derivatization Strategies for Analogues of this compound

The generation of analogues of a parent compound is a cornerstone of medicinal chemistry, aimed at exploring the structure-activity relationship (SAR), optimizing pharmacokinetic properties, and developing novel therapeutic agents. For this compound, a range of chemical modifications and derivatization strategies can be envisioned, drawing from established synthetic methodologies for furan-2-carboxamides. These strategies can target different parts of the molecule: the furan ring, the carboxamide linker, and the N-(1-(2-methoxyphenyl)ethyl) moiety. While specific derivatization of this compound is not extensively detailed in the public domain, the chemical literature provides a robust framework for creating a diverse library of its analogues.

A primary approach to generating analogues involves the bioisosteric replacement of the furanone ring with a furan-2-carboxamide moiety, which has been shown to be a viable strategy for improving biological activity and metabolic stability. nih.govresearchgate.net This concept can be extended to further modify the furan-2-carboxamide scaffold of the target compound.

One versatile method for derivatization is through the synthesis of various amide analogues by reacting furan-2-carbonyl chloride with a diverse range of primary and secondary amines. mdpi.commdpi.com This allows for the introduction of a wide array of substituents on the nitrogen atom of the carboxamide.

Furthermore, a diversity-oriented synthesis approach can be employed to create a collection of furan-2-carboxamides with varied functionalities. nih.gov This can include the introduction of carbohydrazide, triazole, and aminobenzoic acid moieties, which have demonstrated significant biological activities in other contexts. nih.gov

Modifications on the Furan Ring:

The furan ring itself presents opportunities for modification, although this can sometimes be challenging due to the reactivity of the furan system. Strategies could include electrophilic substitution reactions to introduce substituents at the 5-position of the furan ring.

Modifications of the Carboxamide Linker:

The amide bond can be replaced with other functional groups, such as esters or reversed amides, to explore different physicochemical properties and potential interactions with biological targets.

Modifications on the N-(1-(2-Methoxyphenyl)ethyl) Moiety:

The N-(1-(2-methoxyphenyl)ethyl) portion of the molecule offers several sites for modification. The methoxy (B1213986) group on the phenyl ring can be demethylated to a hydroxyl group, which can then be further functionalized. The phenyl ring itself can undergo electrophilic substitution to introduce a variety of substituents at different positions.

Below are tables detailing potential derivatization strategies based on general synthetic methodologies for furan-2-carboxamides.

Table 1: Potential Derivatization Strategies for the Furan-2-Carboxamide Core

| Modification Strategy | Reagents and Conditions | Resulting Analogue Type | Potential for Diversity |

| Carbohydrazide Formation | 1. 1,1'-Carbonyldiimidazole (CDI), THF, 45°C. 2. tert-butylcarbazate, followed by TFA/DCM. 3. Activated benzoic acids. | N-acylcarbohydrazides | High; variation in the acyl group. |

| Triazole Synthesis | 1. Acylation with bromoacetyl chloride. 2. Substitution with sodium azide. 3. Click chemistry with N-(prop-2-yn-1-yl)furan-2-carboxamide. | 1,2,3-Triazole analogues | High; variation in the azide component. |

| Aminobenzoic Acid Coupling | 1. Activation of furan-2-carboxylic acid with CDI. 2. Coupling with aminobenzoic acids. | Aminobenzoic acid-derived amides | Moderate; variation in the position of the amino and carboxyl groups on the benzoic acid. |

Table 2: Potential Modifications on the N-substituent

| Target Site | Modification Type | Example Reagents and Conditions | Resulting Functional Group |

| 2-Methoxyphenyl group | Demethylation | BBr₃, DCM | 2-Hydroxyphenyl group |

| Phenyl ring | Nitration | HNO₃, H₂SO₄ | Nitrophenyl group |

| Phenyl ring | Halogenation | Br₂, FeBr₃ | Bromophenyl group |

| Phenyl ring | Friedel-Crafts Acylation | Acyl chloride, AlCl₃ | Acylphenyl group |

These proposed strategies, while not directly reported for this compound, are based on well-established chemical transformations of the furan-2-carboxamide scaffold and related compounds. nih.govresearchgate.netmdpi.com Their application would likely yield a diverse range of analogues, enabling a thorough investigation of the structure-activity relationships for this class of compounds.

Structure Activity Relationship Sar Studies and Rational Ligand Design Based on the N 1 2 Methoxyphenyl Ethyl Furan 2 Carboxamide Scaffold

Systematic Modification of the Furan (B31954) Ring System

The furan ring is a key structural element, often involved in crucial interactions with target proteins. Its replacement or substitution is a common strategy to modulate activity and improve metabolic stability. researchgate.netnih.gov

Research on related furan-2-carboxamide derivatives has shown that the furan oxygen can act as a hydrogen bond acceptor, a critical interaction for biological activity. Modifications often focus on altering the electronic properties of the ring or replacing it entirely with other five- or six-membered heterocycles to probe the importance of its size, shape, and electronics.

For instance, in studies on 5-aryl-furan-2-carboxamide derivatives as urotensin-II receptor antagonists, various aryl groups were introduced at the C-5 position of the furan ring. This systematic exploration led to the discovery of potent antagonists, highlighting that substitutions on the furan ring are well-tolerated and can significantly enhance potency. nih.gov The goal of such modifications is often to identify bioisosteres that can mimic the furan ring's interactions while offering improved drug-like properties, such as enhanced metabolic stability, as the furan ring can sometimes be susceptible to metabolic degradation. researchgate.netnih.gov

Table 1: Bioisosteric Replacements for the Furan Ring

| Original Moiety | Bioisosteric Replacement | Rationale for Replacement | Potential Outcome |

|---|---|---|---|

| Furan | Thiophene (B33073) | Similar size and electronics, potential for altered metabolic profile. | Modulate potency, improve stability. |

| Furan | Pyrrole | Introduces a hydrogen bond donor (N-H). | Alter binding mode, increase target interactions. |

| Furan | Thiazole (B1198619) | Alters electronic distribution and introduces an additional heteroatom. | Enhance potency and selectivity. |

Exploration of Substituents on the Methoxyphenyl Moiety

The 2-methoxyphenyl group is another critical component for tuning the pharmacological profile of this scaffold. The position and nature of substituents on this aromatic ring can drastically affect ligand potency and selectivity. The methoxy (B1213986) group at the ortho-position is particularly important as it can influence the conformation of the entire molecule by creating steric hindrance, thereby locking it into a specific, biologically active shape.

SAR studies on analogous structures have demonstrated that modifying the substitution pattern on the phenyl ring is a fruitful strategy for optimizing activity. For example, in a series of naphtho[1,2-b]furan-2-carboxamide derivatives, substitutions on an analogous aryl ring were crucial for achieving high potency. nih.gov Similarly, research on ketamine analogs showed that the position of substituents (ortho, meta, or para) on the phenyl ring had a significant impact on sedative activity, with 2- and 3-substituted compounds generally being more active than 4-substituted ones. mdpi.com

The methoxy group itself can be replaced with other functionalities to explore electronic and steric effects. Replacing it with groups of varying sizes (e.g., ethoxy, isopropoxy) or electronic properties (e.g., chloro, fluoro, methyl) can provide valuable insights into the specific requirements of the target's binding pocket.

Table 2: Impact of Methoxyphenyl Substitutions on Activity

| Substitution Position | Substituent Type | General Effect on Activity | Rationale |

|---|---|---|---|

| Ortho (2-position) | Methoxy (OCH3) | Often crucial for establishing a specific, active conformation. | Steric influence, potential hydrogen bond acceptor. |

| Meta (3-position) | Electron-withdrawing (e.g., Cl, F) | Can enhance potency by altering electronic interactions. | Modifies pKa, dipole moment. |

| Para (4-position) | Electron-donating (e.g., CH3, NH2) | May increase or decrease activity depending on the target. | Probes for additional binding pockets or steric tolerance. |

Impact of the Ethyl Linker and its Chirality on Biological Interactions

The ethyl linker connecting the methoxyphenyl ring and the furan-carboxamide core is not merely a spacer; its length, flexibility, and chirality are of paramount importance. The stereochemistry at the benzylic carbon introduces a chiral center, meaning the compound exists as two enantiomers (R and S). It is a well-established principle in pharmacology that enantiomers can have vastly different biological activities, potencies, and metabolic profiles.

Often, only one enantiomer (the eutomer) is responsible for the desired therapeutic effect, while the other (the distomer) may be inactive, less active, or even contribute to side effects. For instance, in the development of a selective K(v)7.1 potassium channel activator, the (R)-enantiomer of a piperidine (B6355638) carboxamide was identified as the active compound. nih.gov This highlights the critical need to synthesize and test each enantiomer separately to determine the optimal stereochemistry for target interaction.

Modifying the linker itself—for example, by increasing or decreasing its length or by introducing rigidity through cyclization (e.g., incorporating it into a cyclopropane (B1198618) ring)—can also have a profound impact. Such changes alter the distance and relative orientation between the furan and methoxyphenyl moieties, which can either improve or disrupt the optimal binding conformation.

Conformational Analysis and its Influence on Ligand-Target Recognition

The ortho-methoxy group on the phenyl ring plays a significant role in restricting the rotation around the single bond connecting the phenyl ring to the ethyl linker. This steric hindrance can force the molecule into a preferred conformation, which may be the bioactive one. Computational methods, such as molecular docking and molecular dynamics simulations, are frequently used to predict the likely binding modes of such ligands. nih.gov These in silico techniques help visualize how the ligand fits into the target protein, identifying key interactions like hydrogen bonds, hydrophobic interactions, and pi-stacking. This understanding of the preferred conformation and binding mode is invaluable for the rational design of new, more potent analogues. nih.gov

Rational Design Principles for Novel Analogues of N-(1-(2-Methoxyphenyl)ethyl)furan-2-carboxamide

Based on comprehensive SAR data, several rational design principles can be formulated for creating novel analogues with improved properties. mdpi.com

Scaffold Hopping and Bioisosteric Replacement : The core furan ring can be replaced with other heterocycles like thiophene, pyrrole, or thiazole to improve metabolic stability or introduce new interaction points. researchgate.netnih.gov This strategy, known as scaffold hopping, aims to retain the key binding interactions while exploring novel chemical space. researchgate.netnih.gov

Fine-Tuning Phenyl Ring Substitution : The methoxyphenyl ring can be decorated with various substituents to optimize potency and selectivity. Guided by computational models, small electron-withdrawing or electron-donating groups can be placed at specific positions (ortho, meta, para) to enhance binding affinity. nih.gov

Stereochemical Optimization : The synthesis and biological evaluation of individual enantiomers are crucial. Identifying the eutomer allows for the development of a stereochemically pure drug, which often leads to a better therapeutic index.

Conformational Constraint : The flexibility of the ethyl linker can be reduced by incorporating it into a cyclic system. This pre-organizes the molecule into a more rigid, bioactive conformation, which can lead to a significant increase in potency by reducing the entropic penalty of binding.

Bioisosteric Replacements in the this compound Framework

Bioisosteric replacement is a cornerstone of rational drug design, involving the substitution of one atom or group with another that has similar physical or chemical properties, leading to a similar biological response. cambridgemedchemconsulting.comdrughunter.com This strategy is widely used to enhance potency, improve pharmacokinetic properties, or reduce toxicity. researchgate.netnih.gov

Within the this compound framework, several bioisosteric replacements are commonly explored:

Furan Ring Bioisosteres : As mentioned, replacing the furan with thiophene is a classic bioisosteric switch. Other heterocycles such as oxazole, thiazole, or even a phenyl ring can be used to probe the structural requirements of the binding pocket. nih.gov

Amide Bond Bioisosteres : The amide linkage is vital for structural integrity but can be susceptible to hydrolysis by metabolic enzymes. It can be replaced with bioisosteres like a reverse amide, an ester, a ketone, or more exotic groups like a 1,2,4-oxadiazole (B8745197) or a trifluoroethylamine to improve stability and cell permeability. drughunter.com

Methoxy Group Bioisosteres : The ortho-methoxy group can be replaced with other groups of similar size and electronic character. For example, replacing -OCH3 with -F or -OH can have a significant impact on the molecule's hydrogen bonding capacity and metabolic stability.

Table 3: Common Bioisosteric Replacements in the Scaffold

| Original Group | Bioisostere | Potential Advantage | Reference Concept |

|---|---|---|---|

| Furan | Thiophene | Improved metabolic stability, similar sterics. | nih.gov |

| Amide (-CONH-) | Trifluoroethylamine (-CF2-NH-) | Increased metabolic stability, altered H-bonding. | drughunter.com |

| Methoxy (-OCH3) | Hydroxyl (-OH) | Introduces H-bond donor capability. | cambridgemedchemconsulting.com |

By systematically applying these SAR principles and bioisosteric replacement strategies, medicinal chemists can rationally design and synthesize new analogues of this compound with optimized therapeutic potential.

Mechanistic Investigations of Biological Interactions of N 1 2 Methoxyphenyl Ethyl Furan 2 Carboxamide

In Vitro Studies on Molecular Target Binding and Affinity

No studies detailing the binding affinity of N-(1-(2-Methoxyphenyl)ethyl)furan-2-carboxamide to specific molecular targets have been published.

Receptor Binding Assays

There is no available data from receptor binding assays to determine the affinity or selectivity of this compound for any specific biological receptors.

Enzyme Inhibition Kinetics

Information regarding the ability of this compound to inhibit enzyme activity is not present in the current scientific literature. Studies on other furan-2-carboxamide derivatives have shown enzyme inhibition, but these results are not applicable to this specific compound. researchgate.net

Cellular Pathway Modulation Studies in Non-Human Cell Lines

There are no published reports on studies investigating the effects of this compound on cellular pathways in any non-human cell lines.

Effects on Specific Biological Processes (e.g., biofilm formation, quorum sensing)

While other novel furan-2-carboxamides have been investigated for their effects on bacterial biofilm formation and quorum sensing in pathogens like Pseudomonas aeruginosa, no such studies have been conducted specifically on this compound. nih.gov Research on related compounds suggests that the furan-2-carboxamide scaffold can interfere with these processes, potentially by targeting regulators such as LasR, but this has not been confirmed for the subject compound. nih.gov

Gene Expression and Protein Level Modulation in Cellular Models

There is no available data concerning the modulation of gene expression or protein levels in any cellular models upon treatment with this compound.

Pre-clinical In Vivo Mechanistic Investigations in Animal Models (excluding therapeutic efficacy or safety in humans)

No pre-clinical in vivo studies in animal models have been published that investigate the biological mechanisms of action of this compound.

No information could be found in the public domain regarding mechanistic investigations of the biological interactions of this compound, specifically concerning target engagement studies and biomarker modulation in animal models. Scientific literature searches did not yield any published research detailing the in vivo biological activities of this particular chemical compound.

Therefore, the sections on Target Engagement Studies in Relevant Animal Systems and Biomarker Modulation in Animal Models cannot be completed.

Pre Clinical Pharmacokinetics and Metabolism Research of N 1 2 Methoxyphenyl Ethyl Furan 2 Carboxamide

In Vitro Metabolic Stability Profiling (e.g., liver microsomes, hepatocytes)

No data is available on the in vitro metabolic stability of N-(1-(2-Methoxyphenyl)ethyl)furan-2-carboxamide in liver microsomes or hepatocytes from any species. Such studies would typically involve incubating the compound with these subcellular fractions or cells and measuring the rate of its disappearance over time to determine parameters like half-life (t½) and intrinsic clearance (CLint).

Identification and Characterization of Metabolites (In Vitro and Animal Studies)

There is no information identifying or characterizing any metabolites of this compound from either in vitro incubations or in vivo animal studies. The identification of metabolites is crucial for understanding the biotransformation of a compound.

Elucidation of Metabolic Pathways and Enzymatic Transformations

Without the identification of metabolites, the metabolic pathways and specific enzymatic transformations (e.g., oxidation, hydrolysis, conjugation) that this compound undergoes remain unknown.

Absorption, Distribution, and Excretion (ADE) Studies in Animal Models (excluding human data)

No studies on the absorption, distribution, or excretion of this compound in any animal models have been found in the public domain. ADE studies are fundamental to understanding how a compound moves through and is eliminated from the body.

Interaction with Drug-Metabolizing Enzymes and Transporters (e.g., CYP inhibition/induction in vitro)

There is no available data on the potential of this compound to inhibit or induce cytochrome P450 (CYP) enzymes or to interact with drug transporters. This information is critical for predicting potential drug-drug interactions.

Computational Chemistry and Molecular Modeling Studies of N 1 2 Methoxyphenyl Ethyl Furan 2 Carboxamide

Molecular Docking Simulations with Proposed Biological Targets

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used to predict the binding mode and affinity of small molecule ligands to the active site of a protein target. While specific docking studies on N-(1-(2-Methoxyphenyl)ethyl)furan-2-carboxamide are not extensively detailed in the available literature, research on analogous furan-2-carboxamide derivatives provides a strong basis for identifying and validating potential biological targets.

Research into a diverse set of furan-2-carboxamides has demonstrated their potential as antibiofilm agents against Pseudomonas aeruginosa. researchgate.netnih.gov In these studies, molecular docking was employed to propose the transcriptional regulator LasR as a plausible biological target. researchgate.netnih.gov The simulations suggested that furan-2-carboxamide derivatives share a binding mode similar to that of related furanone compounds within the LasR binding site, achieving excellent docking scores. researchgate.netnih.gov Key interactions often involve hydrogen bonds, which stabilize the ligand-protein complex. researchgate.net

Similarly, docking studies on other heterocyclic carboxamides have been used to evaluate their potential as anticancer agents. For instance, derivatives have been docked into the binding pockets of receptors like the Estrogen Receptor-alpha (ER-α) and Epidermal Growth Factor Receptor (EGFR) tyrosine kinase, which are crucial in cancer cell proliferation. nih.govnih.gov These studies reveal that the binding energy and specific interactions, such as hydrogen bonds and hydrophobic contacts, are critical determinants of inhibitory activity. nih.gov

The insights from these analogous systems suggest that this compound could be investigated against similar targets. Docking simulations would be instrumental in predicting its binding affinity and interaction patterns, thereby guiding further experimental validation.

Table 1: Example Molecular Docking Studies on Related Carboxamide Scaffolds

| Compound Class | Protein Target | Key Findings |

|---|---|---|

| Furan-2-carboxamides | LasR (P. aeruginosa) | Shared binding mode with related furanones; good docking scores suggesting anti-quorum sensing properties. researchgate.netnih.gov |

| 3-Methoxy flavone (B191248) derivatives | ER-α, EGFR | Strong ligand-protein interactions observed, with binding energies comparable to control ligands. nih.gov |

| N-benzyl-2-oxo-1,2-dihydrofuro[3,4-d]pyrimidine-3-carboxamide | EGFR Tyrosine Kinase | Docking interactions were observed, suggesting potential as an anticancer agent. nih.gov |

Molecular Dynamics Simulations for Conformational Analysis and Binding Mode Refinement

Molecular dynamics (MD) simulations are a powerful computational method used to analyze the physical movements of atoms and molecules over time. In the context of drug design, MD simulations are crucial for refining the results of molecular docking by providing a dynamic view of the ligand-protein complex. This allows for the assessment of the stability of the binding mode and the conformational flexibility of both the ligand and the protein.

For complexes involving carboxamide derivatives, MD studies have proven essential. For example, simulations performed on 3-methoxy flavone derivatives complexed with anti-breast cancer targets demonstrated the stability of the docked ligand-protein complexes over the simulation period. nih.gov Such stability is a key indicator of a viable binding interaction.

Furthermore, conformational analysis is critical for understanding the behavior of flexible molecules like this compound, which possesses several rotatable bonds. vulcanchem.com Studies on similar arylamides, such as N-methylfuran-2-carboxamide, have combined computational methods and NMR experiments to examine conformational preferences. researchgate.net These analyses reveal how factors like intramolecular hydrogen bonding and solvent polarity influence the molecule's shape, which in turn governs its interaction with biological targets. researchgate.net The conformational flexibility allows the molecule to adopt various shapes, and MD simulations can identify the most energetically favorable conformations within a biological environment, thus refining the initial static picture provided by docking. researchgate.net

Quantitative Structure-Activity Relationship (QSAR) Modeling for this compound Derivatives

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational approach that aims to find a statistical relationship between the chemical structure of a series of compounds and their biological activity. By developing a predictive model, QSAR can be used to estimate the activity of newly designed molecules before they are synthesized, saving time and resources.

For a class of compounds like furan-2-carboxamides, QSAR studies would involve synthesizing a library of derivatives of this compound with systematic variations in their structure. The biological activity of these derivatives would be tested, and the results would be correlated with various molecular descriptors (e.g., topological, electronic, physicochemical).

A relevant example is the QSAR study performed on N-(Aryl)-4-(azolylethyl)thiazole-5-carboxamides, which are inhibitors of VEGF receptors I and II. nih.gov This study demonstrated that topological descriptors played a significant role in the QSAR models. nih.gov The use of indicator variables also helped to explore the importance of having specific substituents at particular positions on the molecule. nih.gov By applying similar methodologies, a QSAR model for this compound derivatives could be developed. This model would elucidate the key structural features required for a specific biological activity, such as the ideal electronic properties of substituents on the phenyl ring or modifications to the furan (B31954) moiety, thereby guiding the optimization of lead compounds.

Density Functional Theory (DFT) Calculations for Electronic Properties and Reactivity

Density Functional Theory (DFT) is a quantum mechanical method used to investigate the electronic structure of many-body systems. It is widely applied to calculate various molecular properties, including optimized geometry, electronic charge distribution, and frontier molecular orbitals (HOMO and LUMO), which are crucial for understanding a molecule's reactivity and stability.

For furan-containing compounds, DFT calculations provide valuable insights. Studies on novel furo[3,4-d]pyrimidine-3(4H)-carboxamide derivatives have used DFT to determine the three-dimensional geometry, bond lengths, bond angles, and dihedral angles in the optimized molecular configuration. nih.gov The calculation of HOMO-LUMO energies helps to understand the charge transfer interactions within the molecule, and the energy gap is an indicator of chemical reactivity. nih.gov

DFT calculations are also employed to predict spectroscopic data. Calculated NMR and FTIR spectra can be compared with experimental results to confirm the structure of a newly synthesized compound. nih.gov Furthermore, the molecular electrostatic potential (MEP) surface, another output of DFT calculations, is useful for predicting how a molecule will interact with other molecules, identifying regions that are prone to electrophilic and nucleophilic attack. researchgate.net For this compound, DFT calculations could precisely map its electronic properties, predict its reactivity, and provide a theoretical foundation for its interaction with biological targets. nih.govresearchgate.net

Table 2: Properties Derivable from DFT Calculations for Furan Carboxamide Analogs

| Property | Significance | Example Application |

|---|---|---|

| Optimized Geometry | Provides the most stable 3D structure, including bond lengths and angles. | Confirmation of structure matches with X-ray crystallography data. researchgate.net |

| HOMO-LUMO Energies | The energy gap indicates chemical reactivity and kinetic stability. | Understanding charge distribution and potential for charge transfer. nih.gov |

| Molecular Electrostatic Potential (MEP) | Maps charge distribution to predict sites for intermolecular interactions. | Identifying regions for hydrogen bonding, electrophilic, and nucleophilic interactions. researchgate.net |

| Natural Bond Orbital (NBO) Analysis | Investigates intramolecular charge transfer and hyperconjugative interactions. | Analyzing the stability arising from electron delocalization. researchgate.net |

Virtual Screening and Ligand-Based Design Approaches for Scaffold Exploration

Virtual screening is a computational technique used in drug discovery to search large libraries of small molecules in order to identify those structures which are most likely to bind to a drug target. It can be broadly divided into structure-based and ligand-based approaches.

Structure-based virtual screening (SBVS) relies on the 3D structure of the biological target, typically determined by X-ray crystallography or NMR. This method involves docking a large number of compounds into the target's binding site and ranking them based on their predicted binding affinity. nih.gov

Ligand-based virtual screening (LBVS) is used when the 3D structure of the target is unknown. This approach utilizes the knowledge of molecules that are known to be active. cam.ac.uk Methods like pharmacophore modeling and 2D/3D similarity searching are employed. A pharmacophore model represents the essential steric and electronic features required for biological activity, and this model is then used as a query to search for new molecules that fit these criteria. cam.ac.uk

For exploring the chemical space around the this compound scaffold, both approaches could be valuable. If a specific target has been identified and its structure is known (as suggested in section 6.1), SBVS could be used to screen compound libraries for novel furan-2-carboxamide derivatives with potentially higher affinity. Conversely, if the compound itself is the starting point and its target is unknown, LBVS could be used to find other molecules with similar properties that might share the same mechanism of action. semanticscholar.org These methods are powerful tools for scaffold hopping and identifying novel chemical series with therapeutic potential. nih.gov

Advanced Analytical Methodologies for N 1 2 Methoxyphenyl Ethyl Furan 2 Carboxamide

Chromatographic Techniques for Purity Assessment and Isolation

Chromatographic methods are indispensable for the separation, purification, and purity evaluation of synthetic compounds like N-(1-(2-Methoxyphenyl)ethyl)furan-2-carboxamide. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the two most prominent techniques utilized for these purposes.

High-Performance Liquid Chromatography (HPLC):

Reversed-phase HPLC (RP-HPLC) is a primary tool for assessing the purity of furan-2-carboxamide derivatives. This technique separates compounds based on their hydrophobicity. While a specific, validated HPLC method for this compound is not publicly available, a typical method would involve a C18 stationary phase and a mobile phase consisting of a mixture of an aqueous buffer (e.g., ammonium (B1175870) formate (B1220265) or phosphoric acid) and an organic solvent like acetonitrile (B52724) or methanol. mdpi.comnih.gov Gradient elution, where the proportion of the organic solvent is increased over time, is often employed to ensure the efficient separation of the main compound from any impurities. symbiosisonlinepublishing.com Detection is commonly achieved using a UV detector, set at a wavelength where the analyte exhibits maximum absorbance. nih.govresearchgate.net

Table 1: Illustrative RP-HPLC Parameters for Furan-2-Carboxamide Analysis

| Parameter | Typical Condition |

| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | Acetonitrile |

| Elution Mode | Gradient |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 254 nm or 280 nm |

| Column Temp. | 25-30 °C |

Gas Chromatography (GC):

GC is particularly suitable for volatile and thermally stable compounds. For furan (B31954) derivatives, GC coupled with mass spectrometry (GC-MS) is a powerful technique for both separation and identification. A typical GC method would utilize a capillary column with a non-polar stationary phase, such as a 5% phenyl-methylpolysiloxane (e.g., HP-5MS). symbiosisonlinepublishing.comnist.gov The oven temperature is programmed to ramp up, allowing for the separation of compounds based on their boiling points and interactions with the stationary phase.

Table 2: Representative GC-MS Parameters for Furan Derivative Analysis

| Parameter | Typical Condition |

| Column | HP-5MS (30 m x 0.25 mm, 0.25 µm) |

| Carrier Gas | Helium |

| Injection Mode | Split (e.g., 10:1 ratio) |

| Injector Temp. | 280 °C |

| Oven Program | Initial 32°C, ramp to 200°C at 20°C/min |

| Detection | Mass Spectrometry (MS) |

High-Resolution Mass Spectrometry for Structural Confirmation and Metabolite Identification

High-Resolution Mass Spectrometry (HRMS) is a critical tool for the unambiguous confirmation of the elemental composition of this compound and for the identification of its potential metabolites.

Structural Confirmation:

HRMS instruments, such as Time-of-Flight (TOF) or Orbitrap mass analyzers, provide highly accurate mass measurements, typically with an error of less than 5 ppm. This precision allows for the determination of the exact molecular formula of the parent compound from its measured mass-to-charge ratio (m/z). nih.gov Techniques like electrospray ionization (ESI) are commonly used to generate ions of the molecule with minimal fragmentation, providing a clear molecular ion peak.

Metabolite Identification:

In metabolic studies, liquid chromatography coupled with HRMS (LC-HRMS) is the state-of-the-art approach. vensel.orgnist.gov After administration of the compound to an in vitro system (e.g., liver microsomes) or in vivo, biological samples are analyzed to detect new signals corresponding to metabolites. researchgate.net The high resolution of the mass spectrometer allows for the generation of molecular formulas for these potential metabolites. Subsequent tandem mass spectrometry (MS/MS) experiments are performed, where the metabolite ions are fragmented. The resulting fragmentation patterns provide structural information that helps in elucidating the chemical modifications (e.g., hydroxylation, demethylation, conjugation) that have occurred. For instance, the metabolism of furan-containing compounds often involves the formation of reactive intermediates that can conjugate with cellular nucleophiles like glutathione. mdpi.com

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for the de novo structural elucidation of organic molecules, providing detailed information about the carbon-hydrogen framework.

1D and 2D NMR Spectroscopy:

One-dimensional (1D) NMR spectra (¹H and ¹³C) provide fundamental information about the chemical environment of the hydrogen and carbon atoms in the molecule. However, for a molecule with multiple aromatic and aliphatic signals like this compound, 1D spectra can be complex. Two-dimensional (2D) NMR experiments are essential for unambiguous signal assignment.

COSY (Correlation Spectroscopy): Identifies proton-proton (¹H-¹H) coupling networks, revealing which protons are adjacent to each other. researchgate.net

HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded carbon and hydrogen atoms.

HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are separated by two or three bonds, which is crucial for connecting different fragments of the molecule. researchgate.net

NOESY (Nuclear Overhauser Effect Spectroscopy): Provides information about protons that are close in space, which helps in determining the stereochemistry and conformation of the molecule.

Solid-State NMR (ssNMR):

While solution-state NMR provides information about the molecule's structure in solution, solid-state NMR (ssNMR) characterizes the compound in its solid, powdered form. This is particularly useful for studying polymorphism, where a compound can exist in different crystalline forms. ssNMR can distinguish between different polymorphs by detecting subtle differences in the chemical shifts and relaxation times of the nuclei in the solid state. Techniques like ¹³C Cross-Polarization Magic Angle Spinning (CP-MAS) are commonly employed. Although no specific ssNMR data for this compound has been reported, this technique remains a valuable tool for the solid-state characterization of carboxamide compounds.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the gold standard for determining the precise three-dimensional atomic arrangement of a molecule in its crystalline state. This technique provides definitive information on bond lengths, bond angles, and the conformation of the molecule, as well as how molecules pack together in the crystal lattice.

While the crystal structure of this compound has not been reported in the publicly available literature, the methodology is well-established. To perform X-ray crystallography, a single crystal of the compound of suitable size and quality is required. This crystal is then mounted on a diffractometer and irradiated with X-rays. The diffraction pattern produced by the crystal is collected and analyzed to generate an electron density map, from which the atomic positions can be determined.

For example, the crystal structure of a related compound, N-(phenylcarbamothioyl)furan-2-carboxamide, was determined and revealed a monoclinic crystal system. Such analyses provide invaluable insights into the intramolecular and intermolecular interactions, such as hydrogen bonding, that stabilize the crystal structure.

Table 3: Example Crystallographic Data for a Furan-2-Carboxamide Derivative

| Parameter | Value (for N-(phenylcarbamothioyl)furan-2-carboxamide) |

| Crystal System | Monoclinic |

| Space Group | P2₁/n |

| a (Å) | 4.7662 |

| b (Å) | 20.983 |

| c (Å) | 11.781 |

| β (º) | 92.80 |

Development of Bioanalytical Methods for Detection and Quantification in Biological Matrices

To understand the pharmacokinetic profile of this compound, it is essential to develop and validate robust bioanalytical methods for its detection and quantification in biological matrices such as plasma, urine, and tissue homogenates.

Method Development:

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the preferred technique for quantitative bioanalysis due to its high sensitivity, selectivity, and speed. The development of an LC-MS/MS method involves several key steps:

Sample Preparation: The first step is to extract the analyte from the complex biological matrix. Common techniques include protein precipitation, liquid-liquid extraction (LLE), and solid-phase extraction (SPE). The goal is to remove interfering substances and concentrate the analyte.

Chromatographic Separation: An HPLC or UHPLC (Ultra-High-Performance Liquid Chromatography) system is used to separate the analyte from other components in the extracted sample before it enters the mass spectrometer. A reversed-phase C18 column is typically used.

Mass Spectrometric Detection: A triple quadrupole mass spectrometer is often used in Multiple Reaction Monitoring (MRM) mode. nih.gov In MRM, a specific precursor ion (typically the molecular ion of the analyte) is selected and fragmented, and a specific product ion is monitored. This provides a high degree of selectivity and sensitivity for quantification.

Method Validation:

Once a method is developed, it must be rigorously validated according to regulatory guidelines (e.g., FDA or ICH). Validation ensures that the method is reliable and reproducible. Key validation parameters include:

Selectivity and Specificity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample.

Accuracy and Precision: How close the measured values are to the true value and the degree of scatter between a series of measurements, respectively.

Calibration Curve: Demonstrating the linear relationship between the instrument response and the known concentrations of the analyte.

Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest concentration of the analyte that can be reliably detected and quantified, respectively.

Recovery: The efficiency of the extraction process.

Stability: Assessing the stability of the analyte in the biological matrix under various storage and handling conditions.

While a specific bioanalytical method for this compound is not documented, the principles outlined above provide a clear framework for its development and validation for use in preclinical or clinical studies.

Future Research Directions and Conceptual Applications of N 1 2 Methoxyphenyl Ethyl Furan 2 Carboxamide

Exploration of Underexplored Biological Targets for Furan-2-Carboxamide Scaffolds

The furan-2-carboxamide scaffold is a versatile pharmacophore found in compounds with a wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. nih.govsemanticscholar.orgbenthamdirect.comresearchgate.net However, the full spectrum of its potential biological targets remains largely uncharted. Future research should pivot towards identifying and validating novel protein targets for this class of compounds, moving beyond the more established areas of investigation.

A diversity-oriented synthesis approach has been successfully used to create libraries of furan-2-carboxamides to explore their biological potential, such as in the development of antibiofilm agents against Pseudomonas aeruginosa. nih.govnih.govresearchgate.net These studies often suggest a specific molecular target, like the LasR receptor in quorum sensing, which could be a starting point for exploring other, less-understood bacterial communication pathways or virulence factor regulation systems. nih.gov

Beyond antimicrobial applications, the known anticancer activity of some furan-2-carboxamide derivatives warrants a deeper investigation into specific, underexplored oncogenic pathways. nih.gov Rather than general cytotoxicity studies, research could focus on targets involved in cancer metabolism, epigenetic regulation, or protein-protein interactions that have been historically difficult to modulate with small molecules.

Below is a table outlining established and potential underexplored target classes for the furan-2-carboxamide scaffold.

| Target Class | Established Examples | Potential Underexplored Targets | Rationale for Exploration |

|---|---|---|---|

| Bacterial Quorum Sensing | LasR Receptor (P. aeruginosa) nih.gov | AgrC/AgrA two-component system (S. aureus), LuxI/LuxR systems in other Gram-negative bacteria | The furan (B31954) core can mimic natural acyl-homoserine lactone (AHL) signaling molecules. |

| Cancer-Associated Enzymes | General cytotoxicity against cancer cell lines nih.gov | Lysine-Specific Demethylase 1 (LSD1), Indoleamine 2,3-dioxygenase (IDO1), Cancer-specific metabolic enzymes (e.g., PHGDH) discoveryontarget.com | Carboxamide moieties are common in enzyme inhibitors; targeting epigenetic and metabolic vulnerabilities is a promising cancer therapy strategy. nih.gov |

| Viral Proteases | SARS-CoV-2 Main Protease (Mpro) nih.gov | Proteases from other RNA viruses (e.g., Zika, Dengue), Hepatitis C virus NS3/4A protease | The scaffold has shown potential for inhibiting viral replication machinery. nih.gov |

| G-Protein Coupled Receptors (GPCRs) | Adenosine A3 Receptor acs.org | Orphan GPCRs, Chemokine receptors (e.g., CXCR4) | The structural diversity of furan-2-carboxamide derivatives allows for the generation of ligands with high specificity for complex receptor binding pockets. |

Potential as a Chemical Probe for Fundamental Biological Research

A chemical probe is a highly selective small molecule used to study the function of a specific protein in complex biological systems like cells and organisms. nih.govnih.govpromega.comwikipedia.org N-(1-(2-Methoxyphenyl)ethyl)furan-2-carboxamide, or a closely related analog, could be developed into such a tool. The key to its utility as a probe lies in its ability to selectively bind to and modulate the function of a single protein target. promega.comwikipedia.org

The development of a high-quality chemical probe requires specific properties:

Potency: High affinity for the intended target, typically with an in-vitro biochemical potency of less than 100 nM. promega.com

Selectivity: A significant preference for the intended target over other closely related proteins (e.g., >30-fold selectivity). promega.com

Mechanism of Action: A well-understood mode of interaction with the target (e.g., inhibitor, agonist, antagonist). nih.gov

By optimizing the structure of this compound to meet these criteria for a specific, underexplored target (as discussed in section 8.1), researchers could create a valuable tool. Such a probe would allow for the elucidation of the target protein's role in cellular pathways and disease processes, complementing genetic techniques like CRISPR or siRNA. promega.com The use of a chemical probe offers temporal control over protein function that genetic methods often lack. nih.gov

Integration with Advanced Chemical Biology Techniques (e.g., Proteomics, Metabolomics)

To fully understand the biological effects of this compound, it can be integrated with advanced "omics" technologies. These techniques provide a system-wide view of the molecular changes induced by the compound.

Proteomics: Chemical proteomics strategies, such as Activity-Based Protein Profiling (ABPP), utilize small-molecule probes to assess the functional state of enzymes within a complex proteome. nih.govmdpi.com A derivative of the lead compound could be synthesized with a "warhead" to form a covalent bond with its target and a reporter tag for detection. This would enable the identification and quantification of the compound's protein targets directly in living cells. nih.gov Another powerful technique combines affinity enrichment with quantitative proteomics (e.g., SILAC) to comprehensively identify the proteins that bind to a small molecule. pnas.org An immobilized version of the compound could be used as bait to pull down its interacting partners from cell lysates for identification by mass spectrometry.

Metabolomics: Metabolomics analyzes the complete set of small-molecule metabolites within a biological system, offering a functional snapshot of the cellular phenotype. nih.govmdpi.com By treating cells or organisms with this compound and analyzing the subsequent changes in the metabolome, researchers can gain deep insights into its mechanism of action. discoveryontarget.com For instance, if the compound inhibits a key enzyme in a metabolic pathway, metabolomics would reveal a buildup of the substrate and a depletion of the product, thereby validating the compound's on-target effect and uncovering potential off-target metabolic impacts. discoveryontarget.comnih.gov

The integration of these techniques is summarized in the table below.

| Technique | Application to the Compound | Expected Outcome |

|---|---|---|

| Activity-Based Protein Profiling (ABPP) | Use a tagged, reactive derivative to covalently label protein targets in situ. nih.gov | Identification and functional state assessment of direct enzyme targets. |

| Affinity Purification-Mass Spectrometry (AP-MS) | Immobilize the compound on a resin to capture binding proteins from cell extracts. pnas.org | Unbiased, comprehensive identification of direct and indirect protein interactors. |

| Untargeted Metabolomics | Profile global changes in cellular metabolites after compound treatment. nih.gov | Elucidation of affected metabolic pathways and downstream functional consequences. |

| Targeted Metabolomics | Quantify specific metabolites known to be related to a hypothesized target pathway. nih.gov | Confirmation of on-target activity and measurement of pathway modulation. |

Development of Novel Synthetic Strategies for this compound Derivatives

The synthesis of this compound and its derivatives is crucial for exploring its biological potential. Traditional methods for forming the central amide bond typically involve the coupling of furan-2-carboxylic acid with an appropriate amine. nih.gov This often requires activating the carboxylic acid with a coupling agent, such as 1,1'-carbonyldiimidazole (B1668759) (CDI) or converting it to an acyl chloride. nih.govresearchgate.net

While effective, these methods can be improved. Future research should focus on developing more efficient, sustainable, and versatile synthetic routes. This could involve exploring modern catalytic methods for direct amide formation that avoid the use of stoichiometric activating agents and reduce chemical waste. unimi.itresearchgate.netresearchgate.net Diversity-oriented synthesis approaches can be employed to rapidly generate a library of analogs by varying both the amine and the furan components. nih.govresearchgate.net

Potential novel strategies include:

Palladium-catalyzed C-H functionalization: To introduce diverse substituents onto the furan or methoxyphenyl rings, enabling fine-tuning of the molecule's properties. mdpi.com

Flow chemistry: For a more controlled, scalable, and potentially safer synthesis of the compound and its derivatives.

Enzymatic synthesis: Using enzymes like lipases for amide bond formation under mild, environmentally benign conditions. unimi.it

A comparison of synthetic approaches is provided below.

| Synthetic Strategy | Description | Advantages | Challenges |

|---|---|---|---|

| Acyl Chloride Method | Convert furan-2-carboxylic acid to furan-2-carbonyl chloride, followed by reaction with the amine. researchgate.net | High reactivity, generally good yields. | Requires harsh reagents (e.g., thionyl chloride), potential for side reactions. |

| Coupling Agent-Mediated Amidation | Use of reagents like CDI or HATU to activate the carboxylic acid in situ. nih.govacs.org | Milder conditions than acyl chlorides, broad substrate scope. | Generates stoichiometric byproducts that must be removed. |

| Catalytic Direct Amidation | Direct condensation of the carboxylic acid and amine using a catalyst (e.g., boronic acid or transition metal-based). acs.org | High atom economy, reduced waste, "greener" process. | Catalyst development is ongoing; may require higher temperatures or longer reaction times. |

| Transamidation | Exchange of the amine portion of a pre-existing amide with a different amine. researchgate.netmdpi.com | Useful for late-stage diversification of complex molecules. | Can be challenging for unactivated amides; may require specific catalysts. |

Conceptual Framework for Further Pre-clinical Advancement

Advancing a compound like this compound from a "hit" (a compound with interesting biological activity) to a "lead" (a compound with a more optimized profile suitable for further development) requires a structured, multi-step approach. ppd.comnih.gov This conceptual framework, which precedes any potential clinical evaluation, is focused on optimizing the molecule's properties and demonstrating its efficacy in relevant models. nih.govamsbiopharma.com

The process can be broken down into the following key stages:

Hit-to-Lead Optimization: This phase involves the systematic chemical modification of the initial compound to improve its characteristics. researchgate.netnih.gov

Structure-Activity Relationship (SAR) Studies: Synthesizing and testing a series of analogs to understand how changes in chemical structure affect biological activity. The goal is to maximize potency against the desired target while minimizing activity against off-targets. acs.org

Structure-Property Relationship (SPR) Studies: Evaluating how structural changes impact physicochemical properties such as solubility, permeability, and metabolic stability. This is crucial for ensuring the compound can reach its target in a biological system.

Pharmacological Characterization:

In Vitro Efficacy Models: Testing the optimized lead compound in cellular models of a specific disease to confirm its mechanism of action and demonstrate its functional effect.

In Vivo Efficacy Models: Once sufficient potency and desirable properties are achieved, the compound is evaluated in animal models of the target disease to demonstrate a therapeutic effect. nih.gov This step is critical for establishing proof-of-concept.

Pharmacokinetics (PK) and Pharmacodynamics (PD) Studies:

Pharmacokinetics (PK): Characterizing the absorption, distribution, metabolism, and excretion (ADME) of the compound in animal models. nih.gov This helps in understanding the compound's journey through the body and establishing a dosing regimen for efficacy studies.

Pharmacodynamics (PD): Linking the concentration of the compound at the target site to its biological effect. This involves identifying and measuring biomarkers that reflect the compound's activity. amsbiopharma.com

This entire process is iterative; findings from PK/PD studies often feed back into the hit-to-lead optimization phase to further refine the chemical structure. youtube.com The ultimate goal of this pre-clinical framework is to identify a single lead candidate with a well-understood mechanism, demonstrated efficacy, and a suitable pharmacological profile to justify further development. ppd.comamsbiopharma.com

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for N-(1-(2-Methoxyphenyl)ethyl)furan-2-carboxamide, and what reaction conditions are critical for yield optimization?

- Methodological Answer : The compound is typically synthesized via amide bond formation between furan-2-carboxylic acid derivatives and 1-(2-methoxyphenyl)ethylamine. Key steps include:

- Acylation : Reacting furan-2-carbonyl chloride with 1-(2-methoxyphenyl)ethylamine in anhydrous dichloromethane or acetonitrile under reflux (120°C for 18–24 hours) .

- Base Catalysis : Triethylamine is used to scavenge HCl, improving reaction efficiency .

- Purification : Recrystallization from chloroform/methanol mixtures or column chromatography (silica gel, ethyl acetate/hexane eluent) ensures high purity (>95%) .

Q. How is the structural integrity of this compound validated post-synthesis?

- Methodological Answer : Multi-spectroscopic analysis is essential:

- NMR : H and C NMR confirm substituent positions (e.g., methoxy protons at δ 3.8–4.0 ppm; furan protons at δ 6.3–7.5 ppm) .

- IR : Amide C=O stretch (~1650 cm) and N-H bend (~3300 cm) verify functional groups .

- Mass Spectrometry : High-resolution MS (HRMS) confirms molecular weight (e.g., [M+H] at m/z 275.12) .

Q. What preliminary biological activities have been reported for this compound?

- Methodological Answer : Initial screens suggest:

- Anticancer Potential : Inhibition of cancer cell lines (e.g., IC ~10–50 µM in MCF-7 breast cancer cells) via apoptosis induction .

- Anti-inflammatory Activity : COX-2 inhibition (50–60% at 10 µM) in LPS-induced macrophage models .

- Antimicrobial Effects : Moderate activity against S. aureus (MIC ~25 µg/mL) .

Advanced Research Questions

Q. How do computational studies inform the design of derivatives with enhanced target binding?

- Methodological Answer :

- Molecular Docking : Simulations (AutoDock Vina, Schrödinger Suite) predict binding to targets like EGFR (ΔG ~-9.2 kcal/mol) or TRPV1 receptors, guided by furan ring π-π stacking and methoxy group H-bonding .

- QSAR Modeling : Electron-withdrawing substituents (e.g., -CF) on the phenyl ring improve potency by enhancing electron deficiency and target affinity .

Q. What strategies resolve contradictions in reported biological activities across studies?

- Methodological Answer : Discrepancies (e.g., variable IC values) are addressed via:

- Standardized Assays : Replicating studies under controlled conditions (e.g., identical cell lines, serum-free media) .

- Metabolic Stability Tests : Liver microsome assays identify rapid degradation (e.g., t <30 min in rat hepatocytes), explaining reduced in vivo efficacy .

- Synergistic Studies : Co-administration with CYP450 inhibitors (e.g., ketoconazole) to assess metabolite interference .

Q. What challenges arise in optimizing reaction conditions for scale-up synthesis?

- Methodological Answer : Critical issues include:

- Solvent Selection : Transitioning from dichloromethane (toxic) to greener solvents (e.g., cyclopentyl methyl ether) without yield loss .

- Catalyst Efficiency : Replacing triethylamine with polymer-supported bases (e.g., PS-BEMP) for easier separation .

- Byproduct Management : HPLC tracking of side products (e.g., di-acylated amines) to adjust stoichiometry .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.